Sodium 4-(trifluoromethyl)benzene-1-sulfinate
Overview
Description
Sodium 4-(trifluoromethyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C7H4F3NaO2S. It is a white to off-white powder that is soluble in water. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(trifluoromethyl)benzene-1-sulfinate typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent product quality. The final product is then purified through crystallization or other suitable methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-(trifluoromethyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) under mild to moderate temperatures.
Major Products:
Oxidation: Formation of 4-(trifluoromethyl)benzenesulfonic acid.
Reduction: Formation of 4-(trifluoromethyl)benzenesulfide.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 4-(trifluoromethyl)benzene-1-sulfinate has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to modify pharmacokinetic properties of drug molecules.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which Sodium 4-(trifluoromethyl)benzene-1-sulfinate exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. This interaction can modulate enzyme activity, protein binding, and other biochemical pathways, making it a valuable tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
- Sodium 2-(trifluoromethyl)benzene-1-sulfinate
- Sodium 3-(trifluoromethyl)benzene-1-sulfinate
Comparison: Sodium 4-(trifluoromethyl)benzene-1-sulfinate is unique due to the position of the trifluoromethyl group on the benzene ring. This positional difference can significantly affect the compound’s reactivity and interaction with other molecules. For example, the para-position (4-position) of the trifluoromethyl group in this compound can lead to different steric and electronic effects compared to the ortho- (2-position) or meta- (3-position) analogs. These differences can influence the compound’s suitability for specific applications in synthesis and research.
Properties
IUPAC Name |
sodium;4-(trifluoromethyl)benzenesulfinate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2S.Na/c8-7(9,10)5-1-3-6(4-2-5)13(11)12;/h1-4H,(H,11,12);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJVONHUBTUTAL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NaO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89520-63-8 | |
Record name | sodium 4-(trifluoromethyl)benzene-1-sulfinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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